molecular formula C12H13N3O3 B11800078 3-(Cyclopentyloxy)-5-nitro-1H-indazole

3-(Cyclopentyloxy)-5-nitro-1H-indazole

Cat. No.: B11800078
M. Wt: 247.25 g/mol
InChI Key: RJDDYSRELVKRDJ-UHFFFAOYSA-N
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Description

3-(Cyclopentyloxy)-5-nitro-1H-indazole is a chemical compound that belongs to the class of indazoles Indazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to a pyrazole ring This particular compound is characterized by the presence of a cyclopentyloxy group at the 3-position and a nitro group at the 5-position of the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentyloxy)-5-nitro-1H-indazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Cyclopentyloxy Substitution: The cyclopentyloxy group can be introduced through a nucleophilic substitution reaction. This involves reacting the nitro-indazole intermediate with cyclopentanol in the presence of a suitable base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentyloxy)-5-nitro-1H-indazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The cyclopentyloxy group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of nitroso or nitro derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Cyclopentanol, potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 3-(Cyclopentyloxy)-5-amino-1H-indazole.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

    Oxidation: Nitroso or nitro derivatives of the indazole ring.

Scientific Research Applications

3-(Cyclopentyloxy)-5-nitro-1H-indazole has found applications in several areas of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Cyclopentyloxy)-5-nitro-1H-indazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may play a role in redox reactions, while the indazole ring can interact with various enzymes and receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclopentyloxy)-4-methoxy-1H-indazole: Similar structure but with a methoxy group instead of a nitro group.

    3-(Cyclopentyloxy)-5-amino-1H-indazole: Similar structure but with an amino group instead of a nitro group.

    3-(Cyclopentyloxy)-5-nitroso-1H-indazole: Similar structure but with a nitroso group instead of a nitro group.

Uniqueness

3-(Cyclopentyloxy)-5-nitro-1H-indazole is unique due to the presence of both the cyclopentyloxy and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

3-cyclopentyloxy-5-nitro-1H-indazole

InChI

InChI=1S/C12H13N3O3/c16-15(17)8-5-6-11-10(7-8)12(14-13-11)18-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,13,14)

InChI Key

RJDDYSRELVKRDJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=NNC3=C2C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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